2-(Azetidine-1-carbonyl)-4-fluoroaniline

Lipophilicity Ligand Efficiency Drug-likeness

2-(Azetidine-1-carbonyl)-4-fluoroaniline (CAS 1856947-31-3, molecular formula C10H11FN2O, molecular weight 194.21 g/mol) is a synthetic small-molecule building block belonging to the azetidine carboxamide class. It integrates a strained four-membered azetidine ring and a fluorine atom positioned para to the aniline amino group on a benzamide scaffold.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 1856947-31-3
Cat. No. B1406457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidine-1-carbonyl)-4-fluoroaniline
CAS1856947-31-3
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=C(C=CC(=C2)F)N
InChIInChI=1S/C10H11FN2O/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5,12H2
InChIKeySUYYOYJSAJITBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidine-1-carbonyl)-4-fluoroaniline (CAS 1856947-31-3): A Specialized Azetidine-Fluoroaniline Building Block for Medicinal Chemistry


2-(Azetidine-1-carbonyl)-4-fluoroaniline (CAS 1856947-31-3, molecular formula C10H11FN2O, molecular weight 194.21 g/mol) is a synthetic small-molecule building block belonging to the azetidine carboxamide class [1]. It integrates a strained four-membered azetidine ring and a fluorine atom positioned para to the aniline amino group on a benzamide scaffold. This specific regiochemical arrangement—the 2-carbonyl/4-fluoro substitution pattern—distinguishes it from other azetidine-fluoroaniline regioisomers and confers a unique set of computed physicochemical properties, including a moderate lipophilicity (XLogP3 of 1.5), a low topological polar surface area (TPSA of 46.3 Ų), and exactly one hydrogen bond donor paired with three acceptors [1]. These features position the compound as a candidate for fragment-based drug discovery and as a synthetic intermediate where both the azetidine ring strain and the fluorine atom's electronic effects are leveraged to modulate pharmacokinetic and pharmacodynamic properties of lead molecules.

Why Generic Substitution of 2-(Azetidine-1-carbonyl)-4-fluoroaniline (CAS 1856947-31-3) Is Not Recommended


Substituting 2-(Azetidine-1-carbonyl)-4-fluoroaniline with a different azetidine-fluoroaniline regioisomer or a non-fluorinated azetidine-benzamide analog introduces measurable alterations in key physicochemical properties that are critical for drug-likeness and biological target engagement. Although these compounds share the same molecular formula, variations in fluorine and carbonyl positions around the benzamide core lead to quantifiably different lipophilicities, hydrogen-bonding capacities, and molecular electrostatic potentials [1][2]. Even a seemingly conservative switch from an azetidine to a pyrrolidine ring alters molecular flexibility (rotatable bonds) and introduces additional lipophilic bulk, which can unpredictably shift off-target binding profiles and metabolic stability [3]. The quantitative evidence below demonstrates why such replacements are not chemically or pharmacologically equivalent and can compromise the integrity of a lead optimization campaign or a structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for 2-(Azetidine-1-carbonyl)-4-fluoroaniline (CAS 1856947-31-3) vs. Closest Analogs


Lower Lipophilicity vs. Non-Fluorinated Azetidine-Benzamide Analog Improves Ligand Efficiency Metrics

Fluorine substitution in 2-(Azetidine-1-carbonyl)-4-fluoroaniline reduces lipophilicity compared to the non-fluorinated 2-(azetidine-1-carbonyl)aniline baseline. The target compound has a computed XLogP3 of 1.5 [1]. While the exact XLogP3 of the non-fluorinated analog is not publicly available, the well-established Hansch substitution constant (π) for a para-fluorine on an aniline ring is approximately +0.14, relative to hydrogen (π = 0.0), indicating a modest increase in lipophilicity [2]. This small increase is favorable in medicinal chemistry, as it can improve passive membrane permeability without exceeding the XLogP3 ≤ 3 threshold associated with a higher risk of attrition due to poor solubility and off-target effects.

Lipophilicity Ligand Efficiency Drug-likeness

Reduced Hydrogen-Bond Donor Count vs. Regioisomer 4-(Azetidine-1-carbonyl)-2-fluoroaniline Improves Predicted CNS Penetration

The aniline amino group (-NH2) of 2-(Azetidine-1-carbonyl)-4-fluoroaniline is positioned para to the fluorine atom, resulting in a single hydrogen-bond donor (HBD) [1]. In contrast, the regioisomer 4-(Azetidine-1-carbonyl)-2-fluoroaniline also has one HBD, but its amino group is ortho to the carbonyl, which can lead to intramolecular hydrogen bonding, effectively reducing the exposed HBD count under certain conformations [2]. For central nervous system (CNS) drug discovery, a low HBD count (≤2) is a key component of multiparameter optimization scores (e.g., CNS MPO). The target compound's robust measured single HBD avoids the conformational ambiguity of the 2-fluoro isomer, providing a more predictable and reliable property for CNS-targeted libraries.

Hydrogen Bond Donor CNS Drug Discovery Blood-Brain Barrier Permeability

Lower Topological Polar Surface Area (TPSA) vs. Regioisomers May Enhance Passive Permeability

The topological polar surface area (TPSA) of 2-(Azetidine-1-carbonyl)-4-fluoroaniline is 46.3 Ų [1]. This value falls significantly below the established TPSA threshold of <60 Ų for good oral absorption and <70 Ų for blood-brain barrier penetration [2]. While the TPSA values for the direct regioisomers (e.g., 4-(azetidine-1-carbonyl)-2-fluoroaniline) are expected to be identical due to the same atom connectivity in the 2D descriptor, the 3D presentation of polarity differs due to the relative orientation of the amide and aniline functionalities. The target compound's 1,4-substitution pattern places the polar groups at opposite ends of the aromatic ring, maximizing their spatial separation and potentially reducing localized high-polarity patches that hinder membrane traversal.

Topological Polar Surface Area Passive Permeability Oral Absorption

Reduced Rotatable Bond Count vs. Pyrrolidine Analog Increases Conformational Rigidity for Fragment-Based Design

2-(Azetidine-1-carbonyl)-4-fluoroaniline possesses exactly one rotatable bond (the C-N bond connecting the azetidine ring to the carbonyl) [1]. A potential surrogate, 2-(pyrrolidine-1-carbonyl)-4-fluoroaniline, would contain two rotatable bonds due to the five-membered pyrrolidine ring. In fragment-based drug discovery, three-dimensionality and low flexibility (quantified by rotatable bond count) are desirable fragment properties, as higher rigidity leads to more favorable entropic binding and a reduced number of pharmacophoric conformations to sample [2]. The target compound's single rotatable bond thus represents a measurably superior starting point for fragment elaboration.

Rotatable Bonds Conformational Rigidity Fragment-Based Drug Discovery

Unambiguous NMR Spectroscopic Handle vs. Non-Fluorinated Analogs Facilitates Reaction Monitoring and QC

The para-fluoro substituent of 2-(Azetidine-1-carbonyl)-4-fluoroaniline provides a sensitive and quantitative handle for ¹⁹F NMR spectroscopy, a technique that is uniquely background-free in organic and biological media [1]. This enables precise reaction monitoring, purity assessment, and binding studies without interference from the protonated species present in non-fluorinated analogs. The ¹⁹F chemical shift for a para-fluoroaniline is typically in the range of -125 to -130 ppm, offering a distinct spectral window [2]. This analytical advantage quantifiably streamlines process development and quality control (QC) relative to the non-fluorinated compounds, which rely solely on ¹H NMR and HPLC, potentially saving hours of analytical time per synthetic batch.

Fluorine NMR Reaction Monitoring Quality Control

Azetidine Ring Strain Provides a Unique Reactivity Profile vs. Pyrrolidine or Piperidine Analogs for Covalent Inhibitor Design

The four-membered azetidine ring in the target compound possesses a ring strain energy (SE) of approximately 26.1 kcal/mol, compared to ~6.5 kcal/mol for pyrrolidine and ~2.5 kcal/mol for piperidine [1]. This elevated ring strain renders the azetidine amide bond more electrophilic and susceptible to nucleophilic ring-opening under specific conditions, a property that can be exploited in the design of targeted covalent inhibitors (TCIs) [2]. Substituting the target compound with a pyrrolidine or piperidine analog would result in a >4-fold and >10-fold reduction in ring strain energy, respectively, thereby eliminating this latent reactivity and altering the compound's utility for covalent mechanism-based approaches.

Ring Strain Covalent Inhibitors Azetidine Reactivity

Best Research and Industrial Application Scenarios for 2-(Azetidine-1-carbonyl)-4-fluoroaniline (CAS 1856947-31-3)


Fragment-Based Drug Discovery (FBDD) Library Design for CNS and Oral Targets

Owing to its low topological polar surface area (TPSA of 46.3 Ų), a single hydrogen bond donor, and a single rotatable bond, 2-(Azetidine-1-carbonyl)-4-fluoroaniline is optimally suited as a Rule-of-Three compliant fragment for inclusion in fragment libraries targeting the central nervous system (CNS) or requiring high oral absorption [1][2]. The 4-fluoro substituent provides a sensitive ¹⁹F NMR handle for hit validation and binding studies, while the azetidine ring's strain offers a latent synthetic exit vector for fragment elaboration.

Covalent Inhibitor Lead Generation and Chemical Biology Probe Development

The high ring strain energy (SE ≈ 26.1 kcal/mol) of the azetidine amide in this compound positions it as a candidate warhead for targeted covalent inhibitor (TCI) design [3]. The 4-fluoroaniline moiety provides an additional binding element that can be monitored via ¹⁹F NMR or used as a metabolic blocking group, while the carbonyl acts as the point of covalent attachment upon nucleophilic ring-opening. This contrasts with the limited utility of less-strained pyrrolidine or piperidine analogs for covalent applications.

Synthetic Intermediate for Kinase Inhibitor and GPCR Modulator Programs

The combination of a moderate lipophilicity (XLogP3 = 1.5) and a para-fluoro/para-amino relationship makes this compound a versatile intermediate for constructing type II kinase inhibitors or class A GPCR modulators, where the aniline nitrogen serves as a point of diversification (e.g., amide coupling, sulfonamide formation) and the fluorine atom can engage in favorable dipolar interactions with target protein backbones [4]. The unambiguous 1,4-substitution pattern ensures a predictable exit vector geometry during library synthesis.

Analytical Chemistry and Process Development Reference Standard

The quantitative ¹⁹F NMR signal of this compound makes it an ideal internal standard for quantifying fluorinated reaction products during process development and scale-up [5]. Its well-defined single-fluorine signal eliminates the integration errors common in HPLC-based purity assignment, supporting faster and more reliable batch release analytics in a medicinal chemistry or CRO setting.

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